2-(3-(4-Bromophenoxy)propyl)pyridine
CAS No.:
Cat. No.: VC13630215
Molecular Formula: C14H14BrNO
Molecular Weight: 292.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO |
|---|---|
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | 2-[3-(4-bromophenoxy)propyl]pyridine |
| Standard InChI | InChI=1S/C14H14BrNO/c15-12-6-8-14(9-7-12)17-11-3-5-13-4-1-2-10-16-13/h1-2,4,6-10H,3,5,11H2 |
| Standard InChI Key | CTVXZLNGQKJGPW-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC=NC(=C1)CCCOC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
2-(3-(4-Bromophenoxy)propyl)pyridine is characterized by a pyridine ring substituted at the 2-position with a propyl chain terminating in a 4-bromophenoxy group. Its molecular weight is 292.17 g/mol, and the presence of both electron-deficient (pyridine) and electron-rich (bromophenoxy) moieties suggests unique electronic properties. The bromine atom at the para position of the phenoxy group serves as a potential site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in medicinal chemistry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO |
| Molecular Weight | 292.17 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
Synthesis and Reaction Pathways
The synthesis of 2-(3-(4-Bromophenoxy)propyl)pyridine typically involves nucleophilic aromatic substitution (SNAr) or alkylation reactions. A plausible route, as inferred from similar methodologies , proceeds as follows:
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Starting Materials:
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2-Chloropyridine derivatives
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1-Bromo-3-(4-bromophenoxy)propane
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Reaction Conditions:
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Mechanism:
Table 2: Hypothetical Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Chloropyridine, K₂CO₃, DMF | Nucleophilic substitution |
| 2 | Zn dust, HCl, 80°C | Reduction of nitro intermediates |
| 3 | Column chromatography | Purification |
While specific yields for this compound remain unreported, analogous imidazo[4,5-b]pyridines achieve ~90% yields under optimized conditions .
Spectroscopic Characterization
Although experimental spectral data for 2-(3-(4-Bromophenoxy)propyl)pyridine are scarce, predictions can be extrapolated from structurally related compounds:
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¹H NMR:
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¹³C NMR:
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IR Spectroscopy:
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Stretching vibrations: C-Br (~600 cm⁻¹), C-N (~1600 cm⁻¹), C-O (~1250 cm⁻¹)
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Mass Spectrometry:
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Evaluate antimicrobial, anticancer, and kinase inhibition profiles.
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Material Characterization:
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Measure charge-carrier mobility for electronics applications.
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